
3-fluoro-N-(1H-indazol-6-yl)benzamide
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Overview
Description
3-fluoro-N-(1H-indazol-6-yl)benzamide is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . The presence of the indazole moiety in the structure of this compound makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(1H-indazol-6-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorobenzoyl chloride with 1H-indazole-6-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(1H-indazol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Therapeutic Potential
3-fluoro-N-(1H-indazol-6-yl)benzamide has been investigated for its role as a potential therapeutic agent against various diseases, particularly cancer and infectious diseases.
Cancer Treatment:
- The compound has shown promise as an inhibitor of cyclin-dependent kinase 1 (CDK1), which is crucial for cell cycle regulation. CDK1 inhibitors are being explored for their ability to halt the proliferation of cancer cells. Studies have indicated that derivatives of indazole, including this compound, exhibit significant activity against human chronic myeloid leukemia cell lines, with IC50 values suggesting effective cytotoxicity .
Antimicrobial Activity:
- Recent research has highlighted the antimicrobial properties of indazole derivatives. For instance, compounds structurally related to this compound have demonstrated efficacy against various bacterial strains, including drug-resistant pathogens. The compound's ability to inhibit bacterial growth suggests it could be developed into a novel antibacterial agent .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is essential for optimizing its pharmacological properties.
Key Findings:
- Substituent Effects: The presence of the fluorine atom at the 3-position on the benzamide moiety enhances the compound's potency against specific targets by improving binding interactions with biological receptors or enzymes .
- Indazole Core: The indazole ring system is critical for biological activity, with modifications at the 5 and 6 positions influencing both potency and selectivity towards various targets .
Case Studies and Research Findings
Several studies have documented the applications of compounds related to this compound:
Mechanism of Action
The mechanism of action of 3-fluoro-N-(1H-indazol-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(1H-indazol-3-yl)benzamide
- 3-fluoro-N-(1H-indazol-5-yl)benzamide
- 3-fluoro-N-(1H-indazol-7-yl)benzamide
Uniqueness
3-fluoro-N-(1H-indazol-6-yl)benzamide is unique due to its specific substitution pattern on the indazole ring. This unique structure can result in different biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
3-Fluoro-N-(1H-indazol-6-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases implicated in cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C10H8FN3O, with a molecular weight of approximately 195.19 g/mol. The structure includes a fluorine atom, which is known to enhance the pharmacological properties of compounds through improved binding affinity and selectivity.
Property | Value |
---|---|
Molecular Formula | C10H8FN3O |
Molecular Weight | 195.19 g/mol |
IUPAC Name | This compound |
SMILES | C1=CC2=C(C=C1)N=N2C(=O)C=C(C=C2)F |
This compound primarily acts as a fibroblast growth factor receptor (FGFR) inhibitor. FGFRs are critical in various cellular processes, including proliferation and differentiation, making them significant targets in cancer therapy. The compound exhibits potent inhibitory activity against FGFRs, with reported IC50 values indicating its effectiveness in blocking these receptors.
Inhibition Potency
Recent studies have shown that derivatives of indazole compounds, including this compound, can achieve nanomolar level inhibition against FGFRs. For instance, compounds designed based on this scaffold have demonstrated IC50 values as low as 2.9 nM against FGFR1, highlighting the potential of fluorinated indazoles in therapeutic applications .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of the fluorine atom significantly enhances the biological activity of the indazole derivative. Modifications to the indazole ring and the benzamide moiety can lead to variations in potency and selectivity against different kinases. The position and type of substituents are crucial for optimizing the inhibitory effects on target enzymes.
Case Study 1: Cancer Xenograft Models
In preclinical models, this compound was evaluated for its efficacy in delaying tumor growth. The compound demonstrated significant antitumor activity in xenograft models, effectively inhibiting cancer cell proliferation and inducing apoptosis in treated cells .
Case Study 2: Kinase Inhibition Profile
A comparative study assessed the kinase inhibition profile of several indazole derivatives, including this compound. The results indicated that this compound exhibited selective inhibition against FGFRs while maintaining lower activity against non-target kinases, suggesting a favorable therapeutic window for cancer treatment .
Properties
CAS No. |
710310-83-1 |
---|---|
Molecular Formula |
C14H10FN3O |
Molecular Weight |
255.25 g/mol |
IUPAC Name |
3-fluoro-N-(1H-indazol-6-yl)benzamide |
InChI |
InChI=1S/C14H10FN3O/c15-11-3-1-2-9(6-11)14(19)17-12-5-4-10-8-16-18-13(10)7-12/h1-8H,(H,16,18)(H,17,19) |
InChI Key |
NDTJIZKCEYWPLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)C=NN3 |
Origin of Product |
United States |
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